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Introduction

AV5124 is an orally available prodrug of AV5116, a potent and selective inhibitor of the

influenza virus cap-dependent endonuclease (CEN).[1][2][3] The CEN, located in the

polymerase acidic (PA) subunit of the viral RNA polymerase complex, is essential for the

initiation of influenza virus transcription.[1][4] By blocking this endonuclease activity, AV5116

prevents the virus from hijacking host cell mRNA to initiate its own replication, a process known

as "cap-snatching".[4] AV5116 has demonstrated potent in vitro activity against a wide range of

influenza A and B viruses, including strains resistant to neuraminidase inhibitors and baloxavir.

[1][2][3] This document provides detailed protocols for assessing the in vitro antiviral activity

and cytotoxicity of AV5124 and its active metabolite, AV5116.

Mechanism of Action

AV5124 is rapidly hydrolyzed in the body to its active form, AV5116.[3] AV5116 targets the cap-

dependent endonuclease activity of the influenza virus polymerase PA subunit.[1][2][3] This

inhibition prevents the cleavage of host-cell pre-mRNAs, thereby blocking the synthesis of viral

mRNAs and subsequent viral replication. The compound has shown efficacy against both wild-

type and some baloxavir-resistant influenza strains, such as those with an I38T substitution in

the PA protein.[1][2][3]
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Diagram of the Influenza Virus Cap-Snatching Inhibition by AV5116
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Caption: Inhibition of the influenza virus "cap-snatching" mechanism by AV5116.

Experimental Protocols
This section details the protocols for determining the 50% effective concentration (EC50) of

AV5116 against influenza viruses using a plaque reduction assay and for assessing the 50%

cytotoxic concentration (CC50) in host cells.

Plaque Reduction Neutralization Test (PRNT)
This assay determines the concentration of an antiviral compound required to reduce the

number of viral plaques by 50%.

Materials:

Madin-Darby Canine Kidney (MDCK) cells
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Dulbecco's Modified Eagle's Medium (DMEM)

Fetal Bovine Serum (FBS)

Trypsin-EDTA

AV5116 (active metabolite of AV5124)

Influenza virus stock (e.g., A/California/04/2009 (H1N1)pdm09)

Avicel or other overlay medium

Crystal violet staining solution

6-well cell culture plates

Protocol:

Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent

monolayer on the day of infection. Incubate at 37°C with 5% CO2.

Compound Preparation: Prepare a series of 2-fold serial dilutions of AV5116 in serum-free

DMEM.

Virus Infection: When the MDCK cell monolayer is confluent, wash the cells with phosphate-

buffered saline (PBS).

Treatment and Infection: In separate tubes, mix equal volumes of the AV5116 dilutions and a

standardized amount of influenza virus (to produce ~50-100 plaques per well). Incubate this

mixture for 1 hour at 37°C.

Inoculation: Remove the PBS from the cell plates and inoculate the wells with the virus-

compound mixture. Incubate for 1 hour at 37°C, rocking the plates every 15 minutes to

ensure even distribution.

Overlay: After incubation, remove the inoculum and overlay the cell monolayer with an

overlay medium (e.g., DMEM containing 1.2% Avicel and trypsin).
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Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until visible plaques

have formed.

Staining: Remove the overlay medium and fix the cells with 10% formalin for at least 30

minutes. After fixation, remove the formalin and stain the cells with 0.5% crystal violet

solution for 15 minutes.

Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number

of plaques in each well.

Data Analysis: Calculate the percentage of plaque reduction for each compound

concentration compared to the virus control (no compound). The EC50 value is determined

by plotting the percentage of plaque reduction against the compound concentration and

fitting the data to a dose-response curve.

Diagram of the Plaque Reduction Assay Workflow
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Caption: Workflow for the in vitro plaque reduction assay.

Cytotoxicity Assay
This assay determines the concentration of a compound that causes a 50% reduction in cell

viability.

Materials:

MDCK or HepG2 cells

DMEM with 10% FBS
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AV5116

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar MTS/MTT-based assay

96-well cell culture plates (opaque-walled for luminescence assays)

Plate reader (luminometer or spectrophotometer)

Protocol:

Cell Seeding: Seed MDCK or HepG2 cells in a 96-well plate at an appropriate density.

Incubate at 37°C with 5% CO2 overnight.

Compound Addition: Prepare serial dilutions of AV5116 in culture medium and add them to

the wells containing the cells. Include wells with untreated cells (cell control) and wells with

medium only (background control).

Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours)

at 37°C with 5% CO2.

Viability Assessment: Following the manufacturer's instructions for the chosen cell viability

assay, add the reagent to each well and incubate for the recommended time.

Data Measurement: Measure the luminescence or absorbance using a plate reader.

Data Analysis: Subtract the background reading from all wells. Calculate the percentage of

cell viability for each compound concentration relative to the untreated cell control. The CC50

value is determined by plotting the percentage of cell viability against the compound

concentration and fitting the data to a dose-response curve.

Data Presentation
The following tables summarize the in vitro activity and cytotoxicity of AV5116, the active

metabolite of AV5124.

Table 1: In Vitro Antiviral Activity of AV5116 against Influenza Viruses
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Virus Strain Assay Type Cell Line EC50 (nM) Reference

Influenza

A(H1N1)pdm09

(I38-WT)

Plaque

Reduction
MDCK

Comparable to

Baloxavir Acid
[3]

Influenza

A(H3N2) (I38-

WT)

Plaque

Reduction
MDCK

Comparable to

Baloxavir Acid
[3]

Influenza B (I38-

WT)

Plaque

Reduction
MDCK

Comparable to

Baloxavir Acid
[3]

Influenza

A(H1N1)pdm09

(I38T)

Plaque

Reduction
MDCK

More potent than

Baloxavir Acid
[3]

Oseltamivir-

resistant strains
Not specified Not specified

Nanomolar

concentrations
[1][2]

Table 2: In Vitro Cytotoxicity of AV5116

Cell Line Assay Type CC50 (nM)
Selective
Index (SI =
CC50/EC50)

Reference

MDCK Not specified 4000 947 to >1000 [3]

HepG2 Not specified Not specified
Favorable

selective indices
[1][2]

Conclusion

AV5124, through its active metabolite AV5116, is a potent inhibitor of influenza virus replication

in vitro. The provided protocols for plaque reduction and cytotoxicity assays are standard

methods to evaluate the antiviral efficacy and safety profile of this class of compounds. The

high selective index observed for AV5116 indicates a favorable therapeutic window, making

AV5124 a promising candidate for further development as an anti-influenza therapeutic.[1][2][3]

Recent successful completion of Phase I clinical trials has demonstrated the safety and
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tolerability of AV5124 in humans, supporting its advancement into later-stage clinical studies.[5]

[6][7][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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